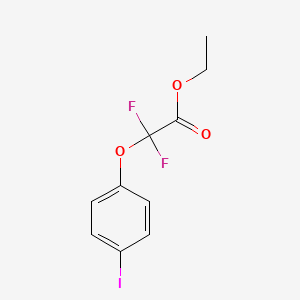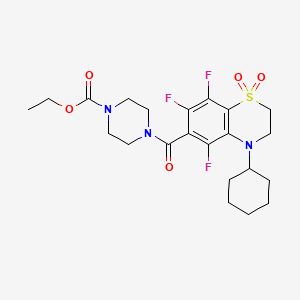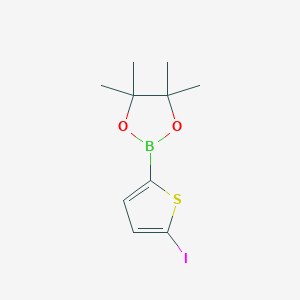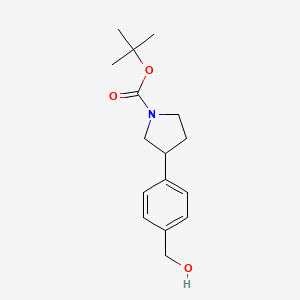
N-(1-Hydroxy-1-phenylpropan-2-YL)dodecanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-Hydroxy-1-phenylpropan-2-YL)dodecanamide is an organic compound with a complex structure that includes a hydroxy group, a phenyl ring, and a dodecanamide chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Hydroxy-1-phenylpropan-2-YL)dodecanamide typically involves the reaction of 1-phenyl-2-propanol with dodecanoyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be summarized as follows:
Starting Materials: 1-phenyl-2-propanol and dodecanoyl chloride.
Reagents: Pyridine as a base.
Conditions: The reaction is typically carried out at room temperature with continuous stirring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled conditions. The product is then purified using techniques such as distillation or recrystallization to obtain a high-purity compound.
Analyse Des Réactions Chimiques
Types of Reactions
N-(1-Hydroxy-1-phenylpropan-2-YL)dodecanamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used for substitution reactions on the phenyl ring.
Major Products Formed
Oxidation: Formation of N-(1-oxo-1-phenylpropan-2-YL)dodecanamide.
Reduction: Formation of N-(1-amino-1-phenylpropan-2-YL)dodecanamide.
Substitution: Formation of various substituted phenyl derivatives depending on the electrophile used.
Applications De Recherche Scientifique
N-(1-Hydroxy-1-phenylpropan-2-YL)dodecanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of N-(1-Hydroxy-1-phenylpropan-2-YL)dodecanamide involves its interaction with specific molecular targets and pathways. The hydroxy group and phenyl ring play crucial roles in its binding to target proteins, influencing their activity. The compound may modulate various biochemical pathways, leading to its observed effects.
Comparaison Avec Des Composés Similaires
N-(1-Hydroxy-1-phenylpropan-2-YL)dodecanamide can be compared with other similar compounds such as:
N-(1-Hydroxy-1-phenylpropan-2-yl)-N-methylformamide: Similar structure but with a methyl group instead of the dodecanamide chain.
2-Hydroxy-N-(1-phenylpropan-2-yl)acetamide: Contains an acetamide group instead of the dodecanamide chain.
N-(1-Hydroxy-3-phenyl-propan-2-yl)benzamide: Features a benzamide group instead of the dodecanamide chain.
Propriétés
Numéro CAS |
919770-82-4 |
|---|---|
Formule moléculaire |
C21H35NO2 |
Poids moléculaire |
333.5 g/mol |
Nom IUPAC |
N-(1-hydroxy-1-phenylpropan-2-yl)dodecanamide |
InChI |
InChI=1S/C21H35NO2/c1-3-4-5-6-7-8-9-10-14-17-20(23)22-18(2)21(24)19-15-12-11-13-16-19/h11-13,15-16,18,21,24H,3-10,14,17H2,1-2H3,(H,22,23) |
Clé InChI |
FFDGVCBKSOZLSV-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCC(=O)NC(C)C(C1=CC=CC=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Ethyl-N-[(2S)-1-hydroxy-3-phenylpropan-2-yl]benzene-1-sulfonamide](/img/structure/B12626835.png)

![5,6-Dimethyl-3-phenyl-1H-furo[3,4-c]pyrrole-1,4(5H)-dione](/img/structure/B12626846.png)
![N'-{2-Cyano-5-methoxy-4-[3-(morpholin-4-yl)propoxy]phenyl}-N,N-dimethylmethanimidamide](/img/structure/B12626851.png)
![4,4'-[Decane-1,10-diylbis(oxy)]bis(3-methoxybenzonitrile)](/img/structure/B12626856.png)
![N-[2-(Cyclopentyloxy)phenyl]-6-ethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B12626863.png)
![(2Z)-4-methyl-3-oxo-2-[(2,3,4,5,6-pentadeuteriophenyl)methylidene]-N-(2-phenylmethoxyphenyl)pentanamide](/img/structure/B12626868.png)



![{Phenanthrene-3,6-diylbis[(ethyne-2,1-diyl)-4,1-phenyleneethyne-2,1-diyl]}bis(trimethylsilane)](/img/structure/B12626894.png)

![2-{Dimethyl[(trimethylsilyl)methyl]silyl}dec-1-EN-4-OL](/img/structure/B12626904.png)
